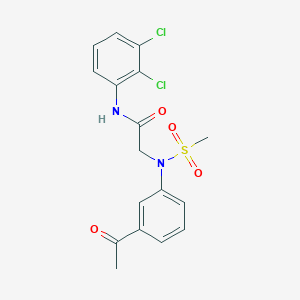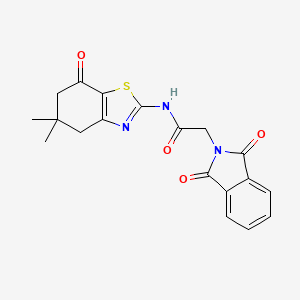
N~2~-(3-acetylphenyl)-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(3-acetylphenyl)-N~1~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as ADMS, is a novel compound that has attracted the attention of the scientific community due to its potential therapeutic applications. ADMS belongs to the class of glycine receptor antagonists and has been found to exhibit strong analgesic effects in animal models.
Applications De Recherche Scientifique
ADMS has been extensively studied for its potential therapeutic applications. It has been found to exhibit strong analgesic effects in animal models of acute and chronic pain. ADMS has also been shown to have anxiolytic and anticonvulsant properties. Furthermore, ADMS has been investigated for its potential use in the treatment of alcohol withdrawal syndrome and drug addiction.
Mécanisme D'action
ADMS acts as a competitive antagonist of the glycine receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. By blocking the glycine receptor, ADMS inhibits the influx of chloride ions, which leads to a decrease in neuronal excitability and a reduction in pain transmission. ADMS has also been shown to modulate the activity of GABA receptors, which are another class of inhibitory neurotransmitter receptors.
Biochemical and Physiological Effects
ADMS has been found to have potent analgesic effects in animal models. It has been shown to reduce pain sensitivity in response to thermal, mechanical, and chemical stimuli. ADMS has also been found to have anxiolytic and anticonvulsant effects. Furthermore, ADMS has been shown to reduce alcohol consumption and drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
ADMS has several advantages for lab experiments. It is a highly potent and selective glycine receptor antagonist, which allows for precise modulation of glycine receptor activity. ADMS has also been shown to have good oral bioavailability and a favorable pharmacokinetic profile. However, ADMS has some limitations for lab experiments. It has a relatively short half-life in vivo, which may limit its therapeutic efficacy. Furthermore, ADMS has not yet been extensively studied in human clinical trials.
Orientations Futures
There are several future directions for research on ADMS. One area of interest is the development of more potent and selective glycine receptor antagonists based on the structure of ADMS. Another area of interest is the investigation of the potential therapeutic applications of ADMS in human clinical trials. Furthermore, the molecular mechanisms underlying the analgesic and anxiolytic effects of ADMS need to be further elucidated. Finally, the potential use of ADMS in the treatment of drug addiction and alcohol withdrawal syndrome warrants further investigation.
Conclusion
In conclusion, ADMS is a novel compound with potential therapeutic applications in the treatment of pain, anxiety, and addiction. It acts as a competitive antagonist of the glycine receptor and has been found to exhibit potent analgesic effects in animal models. ADMS has several advantages for lab experiments, including high potency and selectivity, good oral bioavailability, and a favorable pharmacokinetic profile. However, its short half-life in vivo and lack of extensive human clinical trials are limitations. Future research on ADMS should focus on the development of more potent and selective glycine receptor antagonists, investigation of its potential therapeutic applications in human clinical trials, and elucidation of its molecular mechanisms of action.
Propriétés
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)-N-(2,3-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4S/c1-11(22)12-5-3-6-13(9-12)21(26(2,24)25)10-16(23)20-15-8-4-7-14(18)17(15)19/h3-9H,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEGXLHUBULIJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)NC2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-butyl-7-methyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4670189.png)
![N-(2-isopropylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4670195.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B4670213.png)

![1-methyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4670215.png)


![2-(5-{[2-(4-methoxyphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4670229.png)
![2-{[4-(4-chlorophenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4670236.png)
![3-methyl-1-propyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4670238.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1-piperidinyl)acetamide](/img/structure/B4670246.png)
![4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4670255.png)
![methyl [5-(2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4670284.png)
